molecular formula C23H26ClN5O2 B12632265 N-{(2S)-1-[(4-chlorobenzyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide

N-{(2S)-1-[(4-chlorobenzyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide

Cat. No.: B12632265
M. Wt: 439.9 g/mol
InChI Key: CSLYRKLLSCMRJM-IBGZPJMESA-N
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Description

N-{(2S)-1-[(4-chlorobenzyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, an imidazo[1,2-a]benzimidazole core, and a carboxamide functional group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(2S)-1-[(4-chlorobenzyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Imidazo[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: This can be achieved through nucleophilic substitution reactions, where a chlorobenzyl halide reacts with an amine group.

    Attachment of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{(2S)-1-[(4-chlorobenzyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{(2S)-1-[(4-chlorobenzyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{(2S)-1-[(4-chlorobenzyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets sets it apart from other similar compounds.

Properties

Molecular Formula

C23H26ClN5O2

Molecular Weight

439.9 g/mol

IUPAC Name

N-[(2S)-1-[(4-chlorophenyl)methylamino]-4-methyl-1-oxopentan-2-yl]-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C23H26ClN5O2/c1-15(2)13-19(21(30)25-14-16-7-9-17(24)10-8-16)27-23(31)29-12-11-28-20-6-4-3-5-18(20)26-22(28)29/h3-10,15,19H,11-14H2,1-2H3,(H,25,30)(H,27,31)/t19-/m0/s1

InChI Key

CSLYRKLLSCMRJM-IBGZPJMESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC1=CC=C(C=C1)Cl)NC(=O)N2CCN3C2=NC4=CC=CC=C43

Canonical SMILES

CC(C)CC(C(=O)NCC1=CC=C(C=C1)Cl)NC(=O)N2CCN3C2=NC4=CC=CC=C43

Origin of Product

United States

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